molecular formula C10H16O2 B12296027 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane CAS No. 78087-36-2

3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane

Cat. No.: B12296027
CAS No.: 78087-36-2
M. Wt: 168.23 g/mol
InChI Key: SHTFZHTWSLHVEB-UHFFFAOYSA-N
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Description

3,3,7-Trimethyl-4,9-dioxatricyclo[33102,7]nonane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of raw materials and reaction conditions is crucial to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used to introduce new functional groups into the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane: The parent compound with a unique tricyclic structure.

    3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]octane: A similar compound with a slightly different ring structure.

    3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]decane: Another related compound with an additional carbon atom in the ring.

Uniqueness

This compound stands out due to its specific tricyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with biological targets in distinctive ways.

Properties

CAS No.

78087-36-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane

InChI

InChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3

InChI Key

SHTFZHTWSLHVEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C3CC2(CC(O3)O1)C)C

Origin of Product

United States

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